
1,4,5,6-Oxatrithiocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Oxatrithiocane is a heterocyclic compound that contains oxygen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5,6-Oxatrithiocane can be synthesized through various methods. One common approach involves the reaction of diols with sulfur sources under controlled conditions. For instance, the reaction of 1,2-ethanedithiol with sulfur monochloride in the presence of a base can yield this compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6-Oxatrithiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4,5,6-Oxatrithiocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4,5,6-Oxatrithiocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in cells.
Comparaison Avec Des Composés Similaires
1,4,5,6-Oxatrithiocane can be compared with other heterocyclic compounds containing sulfur and oxygen, such as thiadiazines and dithiazines. These compounds share similar structural features but differ in their reactivity and applications. For example, thiadiazines are known for their use in medicinal chemistry, while dithiazines are used in materials science.
List of Similar Compounds
- Thiadiazines
- Dithiazines
- Thiazoles
- Triazoles
Propriétés
Numéro CAS |
81328-02-1 |
|---|---|
Formule moléculaire |
C4H8OS3 |
Poids moléculaire |
168.3 g/mol |
Nom IUPAC |
1,4,5,6-oxatrithiocane |
InChI |
InChI=1S/C4H8OS3/c1-3-6-8-7-4-2-5-1/h1-4H2 |
Clé InChI |
KHAWUIVMXAJAGP-UHFFFAOYSA-N |
SMILES canonique |
C1CSSSCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



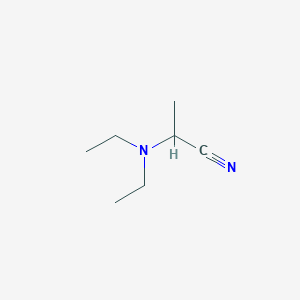
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

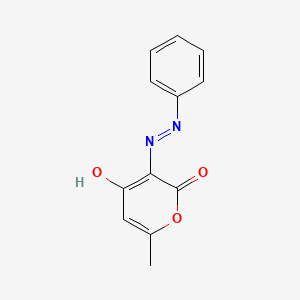
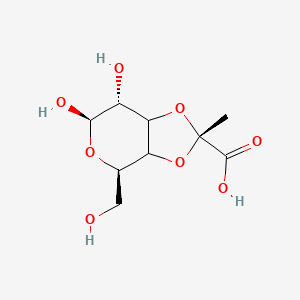

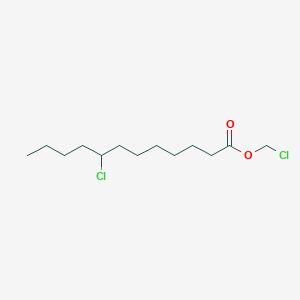
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
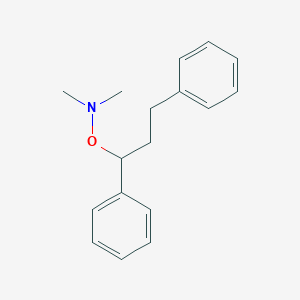

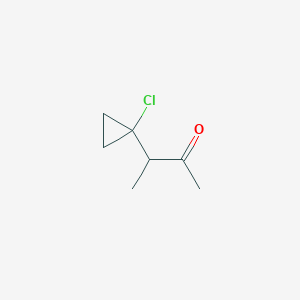
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
